molecular formula C19H14Cl2N2O3 B2371725 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide CAS No. 303987-46-4

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide

Cat. No.: B2371725
CAS No.: 303987-46-4
M. Wt: 389.23
InChI Key: OAJTZRRBDNXESP-SSDVNMTOSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide is a chemical compound with the molecular formula C₁₉H₁₄Cl₂N₂O₃ and a molecular weight of 389.2 g/mol . This compound is known for its unique structure, which includes a dichlorobenzyl group, a furylmethylidene group, and a benzenecarbohydrazide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide typically involves the reaction of 3,4-dichlorobenzyl alcohol with 4-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with furfural in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and furylmethylidene moieties contribute to its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c20-17-8-3-13(10-18(17)21)12-26-15-6-4-14(5-7-15)19(24)23-22-11-16-2-1-9-25-16/h1-11H,12H2,(H,23,24)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJTZRRBDNXESP-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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